1-Boc-3-(methoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

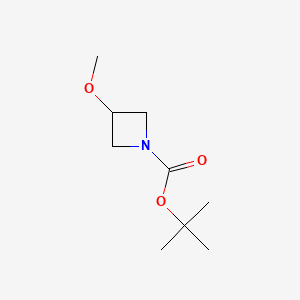

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENIBVFXWKRVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623765 | |

| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429669-07-8 | |

| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Boc-3-methoxyazetidine from 3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Boc-3-methoxyazetidine from its precursor, 3-hydroxyazetidine. The document details the necessary chemical transformations, including the protection of the azetidine nitrogen and the subsequent O-methylation of the hydroxyl group. This synthesis is a key step in the preparation of various substituted azetidine building blocks used in medicinal chemistry.

Core Synthesis Pathway

The primary route for the synthesis of 1-Boc-3-methoxyazetidine involves a two-step process starting from 3-hydroxyazetidine. The first step is the protection of the secondary amine of the azetidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the O-methylation of the hydroxyl group to yield the desired product.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

The initial step involves the reaction of 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc)₂O to protect the nitrogen atom. This reaction is typically carried out in a suitable solvent and at room temperature.

Step 2: O-Methylation of 1-Boc-3-hydroxyazetidine

The crucial O-methylation is achieved by treating 1-Boc-3-hydroxyazetidine with a strong base, such as sodium hydride, to deprotonate the hydroxyl group, followed by the addition of a methylating agent like iodomethane.[1] This Williamson ether synthesis proceeds to furnish 1-Boc-3-methoxyazetidine.[1]

Experimental Protocols

Synthesis of 1-Boc-3-hydroxyazetidine

A general procedure for the Boc-protection of 3-hydroxyazetidine, starting from a precursor like 1-diphenylmethyl-3-hydroxyazetidine, involves catalytic hydrogenation to remove the diphenylmethyl group, followed by reaction with di-tert-butyl dicarbonate.[1] The resulting 1-tert-butoxycarbonyl-3-hydroxyazetidine is then purified by silica gel column chromatography.[1]

Synthesis of 1-Boc-3-methoxyazetidine

To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml), sodium hydride (55% oil dispersion) is added under ice bath conditions.[1] The mixture is stirred for 10 minutes in the ice bath and then for 30 minutes at room temperature.[1] Subsequently, iodomethane (1.79 ml, 28.8 mmol) is added while the reaction is cooled in an ice bath.[1] The reaction is stirred for an additional 10 minutes in the ice bath and then for 1 hour at room temperature.[1]

Upon completion, the reaction is quenched by the addition of a 10% aqueous acetic acid solution under an ice bath and stirred for 30 minutes.[1] The mixture is then partitioned between ethyl acetate and a 10% aqueous sodium chloride solution.[1] The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to yield 1-tert-butoxycarbonyl-3-methoxyazetidine as a colorless oil.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1-Boc-3-hydroxyazetidine | [1] |

| Reagents | Sodium Hydride (55% in oil), Iodomethane | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1 hour 40 minutes | [1] |

| Product | 1-Boc-3-methoxyazetidine | [1] |

| Yield | 81% | [1] |

| Purification | Silica Gel Column Chromatography | [1] |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 4.16-4.10 (1H, m), 4.09-4.03 (2H, m ), 3.82 (2H, dd, J = 10.2,4.4Hz), 3.28 (3H, s), 1.44 (9H, s) | [1] |

Visualizations

Reaction Workflow

Caption: Synthetic pathway for 1-Boc-3-methoxyazetidine.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Boc-3-methoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 1-Boc-3-methoxyazetidine, a key building block in medicinal chemistry. This document outlines the spectral data, provides a comprehensive interpretation, and includes standardized experimental protocols for data acquisition.

Data Presentation: NMR Spectral Data

Table 1: ¹H NMR Data for 1-Boc-3-methoxyazetidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.16 - 4.10 | m | - | 1H | H-3 |

| 4.09 - 4.03 | m | - | 2H | H-2a, H-4a |

| 3.82 | dd | 10.2, 4.4 | 2H | H-2b, H-4b |

| 3.28 | s | - | 3H | OCH₃ |

| 1.44 | s | - | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Data for 1-Boc-3-methoxyazetidine

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 156.9 | C=O (Boc) |

| 79.5 | C (CH₃)₃ (Boc) |

| 69.8 | C-3 |

| 55.7 | OC H₃ |

| 53.6 | C-2, C-4 |

| 28.5 | C(C H₃)₃ (Boc) |

Note: This data is predicted and should be used as an estimation.

Spectral Analysis

The ¹H NMR spectrum of 1-Boc-3-methoxyazetidine shows five distinct signals. The most downfield signal, a multiplet between 4.16 and 4.10 ppm, is assigned to the proton at the C-3 position, which is deshielded by the adjacent methoxy group. The protons on the azetidine ring at positions C-2 and C-4 are diastereotopic, leading to complex splitting patterns. The multiplet between 4.09 and 4.03 ppm and the doublet of doublets at 3.82 ppm are assigned to these protons. The sharp singlet at 3.28 ppm corresponds to the three protons of the methoxy group. The upfield singlet at 1.44 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.[1]

The predicted ¹³C NMR spectrum indicates the presence of six unique carbon environments. The carbonyl carbon of the Boc group is expected to be the most downfield signal. The quaternary carbon of the tert-butyl group and the C-3 carbon, which is bonded to the electronegative oxygen of the methoxy group, are also expected to appear downfield. The carbons of the azetidine ring at positions 2 and 4 are predicted to be in the mid-field region, followed by the methoxy carbon. The three equivalent methyl carbons of the Boc group are predicted to be the most upfield signal.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small molecules such as 1-Boc-3-methoxyazetidine.

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Boc-3-methoxyazetidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz NMR spectrometer

-

Pulse Program: Standard single-pulse sequence (zg30)

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm (-5 to 15 ppm)

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz NMR spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H spectrum.

Visualization of Workflow and Molecular Structure

Diagram 1: NMR Spectral Analysis Workflow

References

Technical Guide: Physicochemical Properties of 1-Boc-3-methoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine (tert-butyl 3-methoxyazetidine-1-carboxylate) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the protective tert-butyloxycarbonyl (Boc) group and the methoxy functional group, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Boc-3-methoxyazetidine, details relevant experimental protocols, and explores its role as a structural motif in compounds targeting significant signaling pathways.

Core Physicochemical Properties

Quantitative data for 1-Boc-3-methoxyazetidine is limited, with some properties currently available only as computational predictions. The following tables summarize the available data.

| Identifier | Value | Source |

| CAS Number | 429669-07-8 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₇NO₃ | --- |

| Molecular Weight | 187.24 g/mol | Biosynth[1] |

| Appearance | Colorless oil | --- |

| Property | Value | Type | Source |

| Boiling Point | 358.8 ± 42.0 °C at 760 mmHg | Predicted | Chem-Space[2] |

| Density | 1.06 ± 0.1 g/cm³ | Predicted | ChemBK[3] |

| Melting Point | Not available | --- | --- |

| Solubility | No experimental data available. Likely soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. | Inferred | --- |

Spectroscopic Data

The identity of 1-Boc-3-methoxyazetidine can be confirmed by its 1H NMR spectrum.

| Technique | Data | Source |

| ¹H NMR | Spectrum available | ChemicalBook[4] |

Role in Drug Discovery and Signaling Pathways

While 1-Boc-3-methoxyazetidine is primarily a synthetic intermediate, the azetidine scaffold it contains is a key feature in a variety of pharmacologically active compounds.[5][6][7] Notably, azetidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9][10][11] The STAT3 pathway is a critical mediator of gene expression involved in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

The following diagram illustrates the general role of azetidine-containing compounds in the inhibition of the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of new chemical entities are crucial for their characterization. Below are generalized methods for determining boiling point and solubility.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully adjusted to maintain a steady stream of bubbles.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer, organic solvent).

-

The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any undissolved particles.

-

The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

Conclusion

1-Boc-3-methoxyazetidine is a key synthetic intermediate whose rigid azetidine core is of significant interest in modern drug design, particularly for the development of inhibitors of critical signaling pathways such as STAT3. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides the most current information and outlines standard methodologies for its characterization. Further research into the experimental determination of its properties will be beneficial for its broader application in the development of novel therapeutics.

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. 429669-07-8|1-Boc-3-(methoxy)azetidine|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 429669-07-8 [chembk.com]

- 4. This compound(429669-07-8) 1H NMR [m.chemicalbook.com]

- 5. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization and Purity of 1-Boc-3-methoxyazetidine (CAS 429669-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its constrained nature provides a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the characterization and purity assessment of 1-Boc-3-methoxyazetidine, offering detailed experimental protocols for key analytical techniques.

Azetidine derivatives are recognized for their ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, sequential chemical modifications, making it a versatile intermediate in multi-step syntheses.

Compound Characterization

The fundamental physicochemical properties of 1-Boc-3-methoxyazetidine are summarized in the table below. These parameters are crucial for its identification and handling in a laboratory setting.

| Property | Value |

| CAS Number | 429669-07-8 |

| Chemical Name | tert-butyl 3-methoxyazetidine-1-carboxylate |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity Specification | ≥97% |

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous determination of the purity of 1-Boc-3-methoxyazetidine. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed for molecules like 1-Boc-3-methoxyazetidine.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of 1-Boc-3-methoxyazetidine in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Purity Analysis

Navigating the Stability of 1-Boc-3-methoxyazetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its unique structural features, combining a strained azetidine ring with a labile Boc protecting group and a methoxy substituent, necessitate a thorough understanding of its chemical stability and optimal storage conditions. This technical guide provides a comprehensive overview of the factors influencing the stability of 1-Boc-3-methoxyazetidine, outlines potential degradation pathways, and offers recommendations for its handling and storage to ensure its integrity for research and drug development purposes. While specific quantitative stability data for this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of the Boc protecting group and the azetidine scaffold, in conjunction with established principles of pharmaceutical stability testing.

Chemical Stability Profile

The stability of 1-Boc-3-methoxyazetidine is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent ring strain of the azetidine core.

Impact of pH

The Boc group is notoriously sensitive to acidic conditions.[1][2] Under acidic catalysis, the carbamate linkage is readily cleaved to release the free amine, tert-butanol (which can dehydrate to isobutylene), and carbon dioxide. Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[3]

The azetidine ring, while more stable than the highly strained aziridine ring, can be susceptible to cleavage under strongly acidic or basic conditions.[4][5][6] For some N-substituted azetidines, acid-mediated intramolecular ring-opening has been observed, a potential degradation pathway for 1-Boc-3-methoxyazetidine under acidic stress.[7][8]

Thermal Stability

Information on the specific thermal decomposition of 1-Boc-3-methoxyazetidine is limited. However, thermal deprotection of N-Boc protected amines can occur at elevated temperatures. The stability of the azetidine ring itself is considerable, but the presence of substituents and the Boc group can influence its thermal behavior.

Photostability

The susceptibility of 1-Boc-3-methoxyazetidine to photodegradation is not well-documented. As a general precaution, it is advisable to protect the compound from light, especially during long-term storage and handling in solution.

Oxidative Stability

The potential for oxidative degradation should be considered, particularly in the presence of oxidizing agents. The nitrogen atom of the azetidine ring and the methoxy group could be susceptible to oxidation under certain conditions.

Potential Degradation Pathways

Based on the chemical nature of 1-Boc-3-methoxyazetidine, two primary degradation pathways can be postulated:

-

Acid-Catalyzed Deprotection: This is the most likely degradation route, involving the cleavage of the Boc group to yield 3-methoxyazetidine.

-

Ring Opening: Under harsh acidic or basic conditions, or potentially through nucleophilic attack, the strained azetidine ring may undergo cleavage.

Recommended Storage and Handling

To maintain the purity and integrity of 1-Boc-3-methoxyazetidine, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or as specified by the manufacturer. | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |

| Light | Protect from light. | To avoid potential photodegradation. |

| Container | Use a tightly sealed, inert container (e.g., amber glass vial). | To prevent exposure to moisture and air. |

| Handling | Avoid contact with strong acids. Use in a well-ventilated area. | To prevent rapid deprotection and for general laboratory safety. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 1-Boc-3-methoxyazetidine should involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

The following is a generalized protocol that can be adapted for 1-Boc-3-methoxyazetidine.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential. The method must be capable of separating the intact 1-Boc-3-methoxyazetidine from all potential degradation products.

Method Development Considerations:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. MS detection is crucial for the identification of unknown degradation products.

Conclusion

While 1-Boc-3-methoxyazetidine is a valuable synthetic intermediate, its stability is a critical consideration for its effective use. The primary lability lies in the acid-sensitive Boc protecting group. Adherence to recommended storage conditions, including refrigeration, inert atmosphere, and protection from light, is paramount to preserving its quality. For critical applications in drug development, conducting formal stability studies through forced degradation is strongly advised to fully characterize its degradation profile and ensure the reliability of experimental outcomes. This proactive approach to understanding and managing the stability of 1-Boc-3-methoxyazetidine will ultimately contribute to the successful advancement of research and development projects.

References

- 1. pl.leapchemproduct.com [pl.leapchemproduct.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 1392804-77-1|1-Boc-3-aminomethyl-3-methoxyazetidine|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the Solubility of 1-Boc-3-methoxyazetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-methoxyazetidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the solubility of 1-Boc-3-methoxyazetidine, providing a qualitative assessment based on its structural features and a detailed experimental protocol for the quantitative determination of its solubility. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document serves as a practical framework for researchers to generate and standardize this crucial information.

Introduction

Tert-butyl 3-methoxyazetidine-1-carboxylate, commonly known as 1-Boc-3-methoxyazetidine, possesses a unique combination of structural motifs: a polar azetidine ring, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a methoxy ether functionality. This combination results in a nuanced solubility profile that is essential for its effective use in synthetic and process chemistry. The Boc group generally enhances solubility in less polar organic solvents, while the ether and azetidine nitrogens can interact with more polar solvents.[1][2][3][4] This guide provides a detailed methodology for the systematic evaluation of its solubility.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | - |

| Molecular Weight | 187.24 g/mol | - |

| Appearance | Colorless oil | [5][6] |

| Boiling Point | 232.8±33.0 °C (Predicted) | - |

| Density | 1.06±0.1 g/cm³ (Predicted) | - |

Qualitative Solubility Profile

Based on its structural components and the known solubility characteristics of analogous compounds such as Boc-protected amines and ethers, a general qualitative solubility profile for 1-Boc-3-methoxyazetidine can be inferred:

-

High Solubility: Expected in a range of polar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It is also likely to be highly soluble in polar protic solvents like methanol, ethanol, and isopropanol.[5][6][7]

-

Moderate Solubility: Likely to be soluble in less polar aromatic solvents like toluene.

-

Low to Negligible Solubility: Expected to have limited solubility in nonpolar aliphatic solvents such as hexanes and petroleum ether.[1] Ethers, in general, are less soluble in water as the hydrocarbon portion of the molecule increases.[8][9]

Quantitative Solubility Data

A comprehensive search of the scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Boc-3-methoxyazetidine in a broad range of organic solvents. Therefore, the following table is provided as a template for researchers to populate with experimentally determined values, which are crucial for reproducible and scalable chemical processes.

| Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Alcohol (Protic) | 25 | ||

| Ethanol | Alcohol (Protic) | 25 | ||

| Isopropanol | Alcohol (Protic) | 25 | ||

| Acetonitrile | Nitrile (Aprotic) | 25 | ||

| Dichloromethane (DCM) | Halogenated (Aprotic) | 25 | ||

| Chloroform | Halogenated (Aprotic) | 25 | ||

| Ethyl Acetate | Ester (Aprotic) | 25 | ||

| Tetrahydrofuran (THF) | Ether (Aprotic) | 25 | ||

| Dimethylformamide (DMF) | Amide (Aprotic) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | 25 | ||

| Toluene | Aromatic Hydrocarbon | 25 | ||

| n-Hexane | Aliphatic Hydrocarbon | 25 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is recommended for generating the data for the table above.[10][11][12][13]

5.1. Materials and Equipment

-

1-Boc-3-methoxyazetidine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer and orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a Gas Chromatography (GC) system.

5.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Boc-3-methoxyazetidine to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed in equilibrium with the undissolved solute.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully draw the supernatant into a syringe.

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean autosampler vial. This step is crucial to remove all undissolved microparticles.

-

-

Quantification:

-

Prepare a series of calibration standards of 1-Boc-3-methoxyazetidine of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV or GC-FID).[14][15]

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of 1-Boc-3-methoxyazetidine in the filtered saturated solution using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

5.3. Calculation

-

Solubility in mg/mL: The concentration obtained directly from the calibration curve.

-

Molar Solubility (mol/L):

-

Molar Solubility = Solubility (g/L) / Molecular Weight ( g/mol )

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-Boc-3-methoxyazetidine.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. bioassaysys.com [bioassaysys.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-methoxyazetidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-methoxyazetidine, a key building block in medicinal chemistry, and its derivatives. The content herein details experimental protocols, presents characterization data in a structured format, and illustrates relevant chemical transformations and biological pathways.

Synthesis of 1-Boc-3-methoxyazetidine

The principal route for the synthesis of 1-Boc-3-methoxyazetidine involves the O-methylation of its precursor, 1-Boc-3-hydroxyazetidine. This foundational reaction is crucial for accessing a variety of 3-substituted azetidine derivatives.

Synthesis of the Precursor: 1-Boc-3-hydroxyazetidine

A common method for the preparation of 1-Boc-3-hydroxyazetidine begins with the catalytic hydrogenation of 1-diphenylmethyl-3-hydroxyazetidine, followed by the protection of the azetidine nitrogen with a di-tert-butyl dicarbonate (Boc) group.

Experimental Protocol:

A solution of 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml) is treated with a 10% palladium-carbon catalyst (10.0 g). The mixture undergoes catalytic hydrogenation at room temperature for 3 hours. Following the reaction, the catalyst is removed by filtration. Di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) is then added to the filtrate, and the solution is stirred at room temperature for 1 hour. The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine (7.05 g, 97% yield).[1]

O-Methylation to 1-Boc-3-methoxyazetidine

The synthesized 1-Boc-3-hydroxyazetidine is subsequently methylated to afford the target compound.

Experimental Protocol:

To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml) under ice bath conditions, sodium hydride (55% oil dispersion) is added. The mixture is stirred for 10 minutes in the ice bath, followed by 30 minutes at room temperature. Subsequently, iodomethane (1.79 ml, 28.8 mmol) is added to the cooled mixture, which is then stirred for an additional 10 minutes in the ice bath and 1 hour at room temperature. Upon completion, a 10% aqueous acetic acid solution is added, and the mixture is stirred for 30 minutes. The reaction mixture is partitioned between ethyl acetate and a 10% aqueous sodium chloride solution. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane:ethyl acetate, 2:1) to give 1-tert-butoxycarbonyl-3-methoxyazetidine (2.18 g, 81% yield) as a colorless oil.[1]

Synthesis Workflow:

Characterization of 1-Boc-3-methoxyazetidine

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Data | Source |

| Appearance | Colorless oil | [1] |

| Molecular Formula | C9H17NO3 | |

| Molecular Weight | 187.24 g/mol | |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 4.16-4.10 (m, 1H), 4.09-4.03 (m, 2H), 3.82 (dd, J = 10.2, 4.4 Hz, 2H), 3.28 (s, 3H), 1.44 (s, 9H) | [1] |

| ¹³C-NMR | Data not available in the search results. | |

| Mass Spectrometry | Data not available in the search results. |

Synthesis of 1-Boc-3-methoxyazetidine Derivatives

1-Boc-3-methoxyazetidine serves as a versatile intermediate for the synthesis of various derivatives, primarily through nucleophilic substitution reactions at the C3 position. The methoxy group can act as a leaving group, allowing for the introduction of a range of functionalities.

General Nucleophilic Substitution Pathway

The azetidine ring can be functionalized by reacting 1-Boc-3-methoxyazetidine with various nucleophiles. This allows for the introduction of amine, azide, and other functional groups, which are valuable in drug discovery.

Reaction Workflow:

Example: Synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine

While a direct synthesis from 1-Boc-3-methoxyazetidine was not explicitly found, a related derivative, 1-Boc-3-aminomethyl-3-methoxyazetidine, highlights the potential for functionalization at the C3 position.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 1-Boc-3-aminomethyl-3-methoxyazetidine | 1392804-77-1 | C10H20N2O3 | 216.28 |

Role in Drug Development and Biological Pathways

Derivatives of 3-methoxyazetidine have shown significant potential in drug discovery. The deprotected form, 3-methoxyazetidine hydrochloride, is utilized in the preparation of isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists. These compounds are being investigated for the treatment of cognitive disorders.

The GABA A receptor is a ligand-gated ion channel that plays a crucial role in the central nervous system by mediating inhibitory neurotransmission. Inverse agonists of the GABA A receptor can enhance cognitive function by reducing the inhibitory tone in the brain.

GABA A Receptor Signaling Pathway Interaction:

Conclusion

1-Boc-3-methoxyazetidine is a valuable synthetic intermediate that provides access to a diverse range of 3-substituted azetidine derivatives. The straightforward synthesis and potential for further functionalization make it a crucial tool for medicinal chemists. The demonstrated biological activity of its derivatives, particularly as modulators of the GABA A receptor, underscores the importance of this scaffold in the development of novel therapeutics for neurological disorders. Further exploration of nucleophilic substitution reactions on this core structure is likely to yield a rich pipeline of new chemical entities for drug discovery programs.

References

Structural Elucidation of Novel 1-Boc-3-methoxyazetidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of novel 1-Boc-3-methoxyazetidine analogs, a class of compounds of growing interest in medicinal chemistry. The rigid azetidine scaffold offers a unique three-dimensional profile for probing biological targets. This document details the synthesis, spectroscopic characterization, and potential biological applications of these analogs, with a focus on their role as potential inhibitors of the STAT3 signaling pathway.

Synthesis of 1-Boc-3-methoxyazetidine and its Analogs

The parent compound, 1-Boc-3-methoxyazetidine, is commonly synthesized from 1-Boc-3-hydroxyazetidine. The hydroxyl group is deprotonated with a strong base, such as sodium hydride, and the resulting alkoxide is alkylated with an electrophile like iodomethane.[1] More complex analogs, particularly those with aryl or other substituents at the 3-position, can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions.

A general workflow for the synthesis and characterization of these analogs is presented below.

Data Presentation: Spectroscopic and Crystallographic Analysis

The structural confirmation of novel 1-Boc-3-methoxyazetidine analogs relies on a combination of spectroscopic techniques. Below are representative data for the parent compound and a hypothetical series of 3-aryl substituted analogs.

Table 1: Representative Spectroscopic Data for 1-Boc-3-methoxyazetidine Analogs

| Compound | R-Group | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (ESI+) m/z |

| 1 | H | 4.16-4.10 (m, 1H), 4.09-4.03 (m, 2H), 3.82 (dd, J=10.2, 4.4 Hz, 2H), 3.28 (s, 3H), 1.44 (s, 9H)[1] | 156.0, 79.5, 68.2, 55.8, 52.1, 28.5 | 2975, 1695 (C=O), 1110 (C-O) | 188.1 [M+H]⁺ |

| 2a | Phenyl | 7.35-7.25 (m, 5H), 4.45 (d, J=9.5 Hz, 2H), 4.25 (d, J=9.5 Hz, 2H), 3.15 (s, 3H), 1.45 (s, 9H) | 155.8, 138.8, 128.1, 127.3, 127.2, 79.2, 78.2, 62.5, 59.2, 28.5 | 2976, 1700 (C=O), 1115 (C-O) | 264.2 [M+H]⁺ |

| 2b | 4-Fluorophenyl | 7.28 (dd, J=8.5, 5.5 Hz, 2H), 7.05 (t, J=8.5 Hz, 2H), 4.42 (d, J=9.6 Hz, 2H), 4.23 (d, J=9.6 Hz, 2H), 3.14 (s, 3H), 1.45 (s, 9H) | 162.5 (d, J=245 Hz), 155.8, 134.5, 129.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 79.3, 77.8, 62.3, 59.1, 28.5 | 2977, 1701 (C=O), 1225 (C-F), 1114 (C-O) | 282.2 [M+H]⁺ |

| 2c | 4-Methoxyphenyl | 7.25 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 4.40 (d, J=9.4 Hz, 2H), 4.20 (d, J=9.4 Hz, 2H), 3.81 (s, 3H), 3.14 (s, 3H), 1.45 (s, 9H) | 159.0, 155.8, 130.9, 128.5, 114.0, 79.2, 77.9, 62.4, 59.2, 55.3, 28.5 | 2975, 1698 (C=O), 1248 (C-O), 1112 (C-O) | 294.2 [M+H]⁺ |

Note: Data for analogs 2a-2c are illustrative and based on typical chemical shifts and fragmentation patterns for such structures.

For unambiguous stereochemical assignment and conformational analysis, single-crystal X-ray diffraction is the definitive method. While a structure for a novel 1-Boc-3-methoxyazetidine analog is not publicly available, the following table provides representative crystallographic data for a related Boc-protected compound, demonstrating the type of data obtained.

Table 2: Representative Crystallographic Data for a Boc-Protected Amino Acid Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₉NO₄ |

| Formula Weight | 217.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.136(2) |

| b (Å) | 14.130(4) |

| c (Å) | 7.824(2) |

| α (°) | 90 |

| β (°) | 109.99(3) |

| γ (°) | 90 |

| Volume (ų) | 638.9(3) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.130 |

Note: Data is for Boc-L-Valine and serves as an example of expected crystallographic parameters.

Biological Activity and Signaling Pathway Inhibition

Azetidine-containing compounds have shown a wide range of biological activities. Notably, certain substituted azetidines have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors that can disrupt this pathway are therefore of significant therapeutic interest.

The STAT3 signaling pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. Novel 1-Boc-3-methoxyazetidine analogs can be screened for their ability to inhibit this pathway.

Experimental Protocols

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. Subsequently, iodomethane (1.5 eq) is added dropwise at 0 °C, and the reaction is stirred for 1 hour at room temperature. The reaction is quenched by the addition of 10% aqueous acetic acid. The mixture is partitioned between ethyl acetate and brine. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 1-Boc-3-methoxyazetidine.[1]

To a solution of an appropriate aryl magnesium bromide (1.5 eq) in anhydrous THF at 0 °C, a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1-Boc-3-aryl-3-hydroxyazetidine, which can be used in the subsequent methylation step as described in protocol 4.1.

A workflow for assessing STAT3 inhibition is depicted below.

Procedure:

-

Cell Culture: Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231) are seeded in 6-well plates and allowed to adhere.

-

Treatment: Cells are treated with varying concentrations of the novel 1-Boc-3-methoxyazetidine analogs for a specified time (e.g., 24 hours). A vehicle control (DMSO) is included.

-

Stimulation: Cells are stimulated with a cytokine such as Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a suitable method (e.g., BCA assay).

-

Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. An appropriate loading control (e.g., GAPDH) is also probed.

-

Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence. The band intensities are quantified to determine the effect of the compounds on STAT3 phosphorylation. A reduction in the p-STAT3/total STAT3 ratio indicates inhibitory activity.

References

Methodological & Application

Application Notes: The Versatility of 1-Boc-3-methoxyazetidine as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of novel therapeutic agents. The rigid, three-dimensional structure of the azetidine ring system provides a unique scaffold that can be strategically employed to explore chemical space and optimize ligand-target interactions. The methoxy group at the 3-position offers a key vector for chemical modification, while the Boc-protecting group ensures stability and allows for controlled deprotection and subsequent functionalization of the ring nitrogen. These attributes make 1-Boc-3-methoxyazetidine an attractive starting material for the development of drug candidates across various therapeutic areas, including oncology and infectious diseases.

This document provides an overview of the application of 1-Boc-3-methoxyazetidine in the synthesis of bioactive compounds, with a focus on its use in the development of inhibitors for B-cell lymphoma 6 (BCL6) and Cytochrome P450 121A1 (CYP121A1), complete with experimental protocols and quantitative bioactivity data.

I. Application in the Development of BCL6 Inhibitors

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the pathogenesis of certain types of cancer, particularly diffuse large B-cell lymphoma (DLBCL).[1] Inhibition of the BCL6 protein-protein interaction (PPI) with its corepressors is a validated therapeutic strategy. The 3-methoxyazetidine moiety has been incorporated into tricyclic quinolinone scaffolds to develop potent BCL6 inhibitors.

Signaling Pathway

BCL6 exerts its oncogenic effects by repressing the transcription of genes involved in cell cycle control, DNA damage response, and differentiation. Small molecule inhibitors that bind to the BTB domain of BCL6 disrupt its interaction with corepressors, leading to the reactivation of target gene expression and subsequent anti-proliferative effects in BCL6-dependent cancer cells.

Caption: BCL6 Signaling Pathway and Point of Inhibition.

Quantitative Bioactivity Data

The incorporation of the 3-methoxyazetidine moiety into the tricyclic quinolinone scaffold has yielded potent BCL6 inhibitors. The following table summarizes the biochemical and cellular activity of a representative compound.

| Compound ID | Scaffold Moiety | BCL6 HTRF IC50 (nM) | Cellular BCL6 Inhibition IC50 (nM) |

| 10 | 3-Methoxyazetidine | 5.1 | 15 |

Data extracted from a study on the discovery of in vivo chemical probes for BCL6 inhibition.

Experimental Protocols

General Procedure for the Synthesis of 3-Methoxyazetidine-Containing BCL6 Inhibitors:

The synthesis of the target compounds involves a nucleophilic aromatic substitution reaction between a chlorinated pyrimidine intermediate and 3-methoxyazetidine hydrochloride.

Caption: Synthetic Workflow for BCL6 Inhibitors.

Protocol for the Synthesis of Compound 10:

A mixture of the starting chlorinated tricyclic quinolinone (1 equivalent), 3-methoxyazetidine hydrochloride (1.2 equivalents), and diisopropylethylamine (DIPEA) (3 equivalents) in isopropanol is heated. The reaction progress is monitored by LC-MS. Upon completion, the mixture is purified by reverse-phase chromatography to yield the final product.

II. Application in the Development of CYP121A1 Inhibitors

Cytochrome P450 121A1 (CYP121A1) is an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of CYP121A1 represents a promising strategy for the development of new anti-tubercular agents. The 3-methoxyazetidine group has been incorporated into inhibitor scaffolds to enhance their properties.

Experimental Protocols

General Procedure for the Synthesis of 3-Methoxyazetidine-Containing CYP121A1 Inhibitors:

The synthesis involves the reaction of a chlorinated indole intermediate with 3-methoxyazetidine hydrochloride in the presence of a base.

Caption: Synthetic Workflow for CYP121A1 Inhibitors.

Protocol for Synthesis:

A mixture of the chlorinated indole (1 equivalent), 3-methoxyazetidine hydrochloride (2.5 equivalents), and anhydrous sodium carbonate (7.5 equivalents) in ethanol is stirred at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired 3-methoxyazetidine substituted indole.[2]

Quantitative Bioactivity Data

While specific quantitative data for 3-methoxyazetidine-containing CYP121A1 inhibitors was not available in the reviewed literature, the inclusion of this moiety is part of a strategy to improve solubility and other drug-like properties. Further studies are needed to quantify the specific contribution of the 3-methoxyazetidine group to the inhibitory activity.

Conclusion

1-Boc-3-methoxyazetidine is a versatile and valuable scaffold in medicinal chemistry. Its application in the development of potent inhibitors for challenging targets such as BCL6 and CYP121A1 highlights its potential in generating novel drug candidates with improved pharmacological profiles. The synthetic accessibility and the ability to introduce specific three-dimensional features make it an important tool for drug discovery and development professionals. The provided protocols and data serve as a foundation for the further exploration and utilization of this promising chemical entity.

References

Application Notes and Protocols for 1-Boc-3-methoxyazetidine in PROTAC Linker Synthesis and Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

This document provides detailed application notes and protocols for the utilization of 1-Boc-3-methoxyazetidine, a versatile building block for the synthesis of PROTAC linkers. The rigid, four-membered azetidine ring offers a unique conformational constraint compared to more flexible aliphatic or polyethylene glycol (PEG) linkers, which can be advantageous in optimizing the ternary complex formation between the POI and the E3 ligase. The methoxy group can also influence the linker's polarity and metabolic stability.

Rationale for Using 1-Boc-3-methoxyazetidine in PROTAC Linkers

The incorporation of a 3-methoxyazetidine moiety into a PROTAC linker can offer several design advantages:

-

Conformational Rigidity: The azetidine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved degradation efficiency.

-

Vectorial Control: The defined geometry of the azetidine ring provides better control over the spatial orientation of the POI and E3 ligase ligands.

-

Improved Physicochemical Properties: The methoxy group can modulate the linker's lipophilicity and polarity, potentially improving cell permeability and metabolic stability.

-

Synthetic Tractability: The Boc-protected amine allows for straightforward and chemoselective incorporation into the linker through standard amide bond formation or other coupling chemistries.

Data Presentation: Quantitative Analysis of a Hypothetical Azetidine-Linker PROTAC

To illustrate the impact of the azetidine linker, the following tables present hypothetical but representative quantitative data for a PROTAC targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase.

Table 1: In Vitro Degradation of KOI by an Azetidine-Linker PROTAC (AZD-PROTAC-1)

| Cell Line | DC50 (nM) | Dmax (%) |

| Cancer Cell Line A | 25 | >95 |

| Cancer Cell Line B | 40 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Selectivity Profile of AZD-PROTAC-1

| Protein | Degradation at 100 nM (%) |

| Kinase of Interest (KOI) | >95 |

| Related Kinase 1 | <10 |

| Related Kinase 2 | <5 |

Table 3: Pharmacokinetic Properties of AZD-PROTAC-1

| Parameter | Value |

| Cell Permeability (Papp, 10⁻⁶ cm/s) | 5.2 |

| Microsomal Stability (t½, min) | 120 |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating a 3-Methoxyazetidine Linker

This protocol describes a general synthetic route for constructing a PROTAC using 1-Boc-3-methoxyazetidine. The synthesis involves the sequential coupling of the linker to the E3 ligase ligand and then to the POI ligand, followed by deprotection.

Materials:

-

1-Boc-3-methoxyazetidine

-

A suitable carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

-

A suitable amine-functionalized POI ligand (e.g., Kinase Inhibitor-NH2)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, Et3N)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvents (DMF, DCM)

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

-

Boc Deprotection of 1-Boc-3-methoxyazetidine:

-

Dissolve 1-Boc-3-methoxyazetidine (1.0 eq) in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

The resulting 3-methoxyazetidine TFA salt is typically used in the next step without further purification.

-

-

Coupling of 3-methoxyazetidine to the E3 Ligase Ligand:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the 3-methoxyazetidine TFA salt (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

-

Functionalization of the Azetidine Nitrogen:

-

The secondary amine of the azetidine can be functionalized in various ways to introduce a reactive handle for coupling to the POI ligand. For example, reductive amination with a suitable aldehyde-containing linker piece.

-

-

Coupling to the POI Ligand:

-

The functionalized azetidine-E3 ligase ligand intermediate is then coupled to the POI ligand using an appropriate chemical reaction (e.g., amide bond formation, click chemistry). The specific protocol will depend on the nature of the reactive handles on both fragments.

-

-

Final Deprotection and Purification:

-

If any protecting groups remain on the POI or E3 ligase ligands, they are removed in the final step.

-

The final PROTAC is purified by preparative HPLC to >95% purity.

-

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax values of the synthesized PROTAC.

Materials:

-

Cultured cells expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM.

-

Treat the cells with the PROTAC dilutions or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC design and evaluation.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-Boc-3-methoxyazetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine scaffold has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Its rigid, three-dimensional structure can enhance solubility, metabolic stability, and binding affinity. 1-Boc-3-methoxyazetidine is a versatile bifunctional reagent that allows for the introduction of a methoxy-substituted azetidine ring, a feature that can be exploited to probe and optimize interactions within the ATP-binding pocket of various kinases.

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 1-Boc-3-methoxyazetidine as a key structural component. The following sections will detail a representative synthetic workflow for incorporating this building block into a pyrimidine-based kinase inhibitor scaffold, present relevant quantitative data in a structured format, and provide diagrams of the synthetic pathway and a targeted signaling cascade.

Data Presentation

The incorporation of the 1-Boc-3-methoxyazetidine moiety is anticipated to yield kinase inhibitors with potent and selective activity. Below are tables summarizing representative quantitative data for a hypothetical kinase inhibitor synthesized using the protocols described. This data is based on typical values observed for analogous kinase inhibitors and serves as a benchmark for experimental outcomes.

Table 1: Synthesis Yields

| Step | Reaction | Product | Yield (%) |

| 1 | Boc Deprotection | 3-methoxyazetidine | 95% |

| 2 | Nucleophilic Aromatic Substitution | 4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine | 85% |

| 3 | Nitro Group Reduction | 4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine | 90% |

| 4 | Amide Coupling | Novel Kinase Inhibitor | 75% |

Table 2: In Vitro Kinase Inhibitory Activity (Representative Data)

| Kinase Target | IC50 (nM) |

| JAK1 | 15 |

| JAK2 | 25 |

| JAK3 | 150 |

| TYK2 | 200 |

Table 3: Cellular Activity (Representative Data)

| Cell Line | Assay | IC50 (µM) |

| HEL (JAK-STAT dependent) | Cell Proliferation | 0.5 |

| Ba/F3 (JAK-STAT dependent) | Cell Proliferation | 0.8 |

| HEK293 (Control) | Cell Proliferation | > 10 |

Experimental Protocols

The following protocols outline a representative synthesis of a novel kinase inhibitor incorporating the 1-Boc-3-methoxyazetidine moiety.

Protocol 1: Boc Deprotection of 1-Boc-3-methoxyazetidine

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen, making it available for subsequent coupling reactions.

Materials:

-

1-Boc-3-methoxyazetidine

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1-Boc-3-methoxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to precipitate the 3-methoxyazetidine hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution

This protocol describes the coupling of 3-methoxyazetidine with a 4-chloro-5-nitropyrimidine scaffold, a common core in many kinase inhibitors.

Materials:

-

3-methoxyazetidine hydrochloride

-

4-chloro-5-nitro-2-phenylpyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 4-chloro-5-nitro-2-phenylpyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask, add 3-methoxyazetidine hydrochloride (1.2 eq).

-

Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and act as a base for the reaction.

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine.

Protocol 3: Nitro Group Reduction

The nitro group is reduced to an amine, which can be further functionalized.

Materials:

-

4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Suspend 4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine.

Protocol 4: Amide Coupling to Yield the Final Kinase Inhibitor

The final step involves coupling the aminopyrimidine intermediate with a carboxylic acid to form the final inhibitor.

Materials:

-

4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine

-

Carboxylic acid of choice (e.g., 3-cyanobenzoic acid)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

DIPEA

-

Anhydrous DMF

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final novel kinase inhibitor.

Visualizations

Synthetic Workflow

Application of 1-Boc-3-methoxyazetidine in the Synthesis of Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Boc-3-methoxyazetidine as a key starting material in the synthesis of Janus Kinase (JAK) inhibitors. The strategic incorporation of the methoxyazetidine moiety can offer advantages in terms of physicochemical properties and target engagement. These protocols are intended to guide researchers in the development of novel JAK inhibitors.

Introduction to JAK Inhibitors and the Azetidine Moiety

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][4] Several small molecule JAK inhibitors have been developed and approved for clinical use, including tofacitinib, baricitinib, and upadacitinib.[5]

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry. Its incorporation into drug candidates can improve properties such as solubility, metabolic stability, and cell permeability, while providing a rigid scaffold for precise substituent placement. In the context of JAK inhibitors, the azetidine moiety is a key structural feature of baricitinib, which utilizes an azetidin-3-ylacetonitrile core.[6][7]

This application note focuses on the utility of 1-Boc-3-methoxyazetidine as a versatile starting material for the synthesis of novel JAK inhibitors, proposing a synthetic route to a key intermediate for a baricitinib analog.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation and immune responses.[1][8]

Proposed Synthetic Application of 1-Boc-3-methoxyazetidine

This section outlines a proposed synthetic route for the preparation of a key intermediate, tert-butyl 3-(cyanomethyl)-3-methoxyazetidine-1-carboxylate, which can be further elaborated to generate novel JAK inhibitors. This route leverages the reactivity of the methoxy group as a potential leaving group or for modification.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate

-

To a solution of 1-Boc-3-methoxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add trimethylsilyl iodide (TMSI, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylate

-

Dissolve tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF, 15 mL/mmol).

-

Add potassium cyanide (KCN, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

Protocol 3: Synthesis of tert-butyl 3-(cyanomethyl)-3-methoxyazetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the final intermediate.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic route. Actual yields may vary depending on experimental conditions.

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Boc-3-methoxyazetidine | tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate | TMSI | DCM | 0 to RT | 4-6 | 85 |

| 2 | tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate | tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylate | KCN | DMF | 60 | 12-16 | 78 |